![molecular formula C23H20N2O5 B11814932 2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxo-1H-pyridin-4-yl]acetic acid](/img/structure/B11814932.png)
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxo-1H-pyridin-4-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxo-1H-pyridin-4-yl]acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.
准备方法
合成路线和反应条件
2-[3-(9H-芴-9-基甲氧羰基氨基)-6-甲基-2-氧代-1H-吡啶-4-基]乙酸的合成通常包括以下步骤:
Fmoc保护: 使用芴甲氧羰基(Fmoc)基团保护氨基。这可以通过在碱(如碳酸钠)存在下,将氨基化合物与Fmoc氯反应来实现。
偶联反应: 然后,使用偶联试剂(如二环己基碳二酰亚胺(DCC)或N,N'-二异丙基碳二酰亚胺(DIC)),在催化剂(如4-二甲基氨基吡啶(DMAP))存在下,将受保护的氨基化合物与6-甲基-2-氧代-1H-吡啶-4-基乙酸偶联。
工业生产方法
该化合物的工业生产方法与实验室合成类似,但规模更大,并针对效率进行了优化。这包括使用自动化合成仪和连续流动反应器来确保质量和产率的稳定。
化学反应分析
反应类型
2-[3-(9H-芴-9-基甲氧羰基氨基)-6-甲基-2-氧代-1H-吡啶-4-基]乙酸会发生各种化学反应,包括:
脱保护: 可以使用碱(如哌啶)除去Fmoc基团,从而露出游离的氨基。
偶联: 然后,游离的氨基可以参与与羧酸或活化酯的肽键形成。
氧化和还原: 该化合物可以发生氧化和还原反应,尽管在典型应用中这些反应不太常见。
常用试剂和条件
脱保护: 通常使用二甲基甲酰胺(DMF)中的哌啶。
偶联: 在无水条件下使用DCC或DIC与DMAP。
氧化/还原: 根据所需的转化,可以使用各种氧化剂(如高锰酸钾)或还原剂(如硼氢化钠)。
主要形成的产物
脱保护的氨基化合物: 在除去Fmoc基团后。
肽链: 在肽合成中使用时,主要产物是扩展的肽链。
科学研究应用
2-[3-(9H-芴-9-基甲氧羰基氨基)-6-甲基-2-氧代-1H-吡啶-4-基]乙酸广泛应用于:
肽合成: 作为氨基酸的保护基团。
药物化学: 用于开发基于肽的药物。
生物化学: 用于研究蛋白质相互作用和功能。
材料科学: 用于合成基于肽的材料和纳米结构。
作用机制
该化合物的主要作用机制 是它在肽合成中作为保护基团的作用。Fmoc基团在合成过程中保护氨基不受不必要的反应。在完成所需的反应后,除去Fmoc基团,露出游离的氨基,从而可以进行进一步的功能化或肽键形成。
相似化合物的比较
类似化合物
- 2-[(9H-芴-9-基甲氧羰基)氨基]-3-(喹啉-3-基)丙酸
- 2-[(9H-芴-9-基甲氧羰基)氨基]-5-甲氧基-5-氧代戊酸
- 2-[(9H-芴-9-基甲氧羰基)氨基]-4-甲硫基丁酸
独特性
2-[3-(9H-芴-9-基甲氧羰基氨基)-6-甲基-2-氧代-1H-吡啶-4-基]乙酸的独特性在于其特定的结构,它结合了Fmoc保护基团的稳定性和吡啶基乙酸部分的功能多样性。这使得它在复杂的肽合成和其他需要对氨基反应性进行精确控制的应用中特别有用。
属性
分子式 |
C23H20N2O5 |
|---|---|
分子量 |
404.4 g/mol |
IUPAC 名称 |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxo-1H-pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C23H20N2O5/c1-13-10-14(11-20(26)27)21(22(28)24-13)25-23(29)30-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-10,19H,11-12H2,1H3,(H,24,28)(H,25,29)(H,26,27) |
InChI 键 |
VFLMGKQAJOPJOB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=O)N1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-N-{3-cyano-7,7-dimethyl-5-[2-(5-methyl-furan-2-yl)-vinyl]-6,7-dihydro-benzo[b]thiophen-2-yl}-acetamide](/img/structure/B11814852.png)
![1-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B11814858.png)
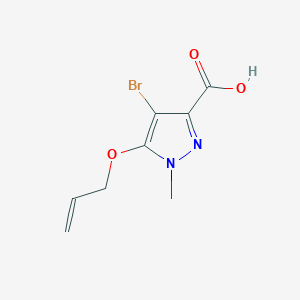
![2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B11814865.png)

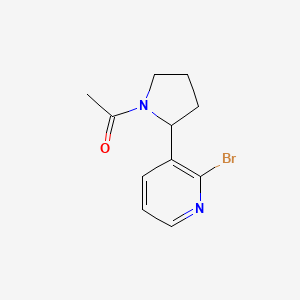

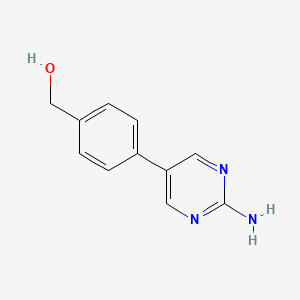

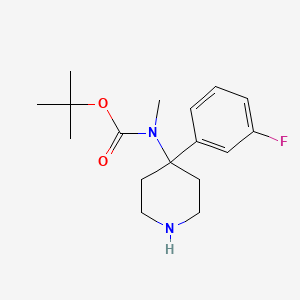
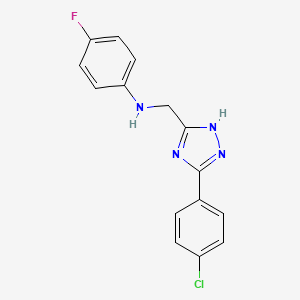


![4-Methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-thiazole-5-carboxylic acid](/img/structure/B11814936.png)
